O-(6-Aminohexyl) methanesulfonothioate hydrobromide

Description

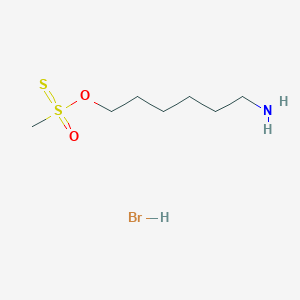

O-(6-Aminohexyl) methanesulfonothioate hydrobromide is a synthetic organic compound featuring a methanesulfonothioate group linked to a 6-aminohexyl chain, with a hydrobromide counterion. The aminohexyl spacer confers water solubility and facilitates conjugation to other molecules (e.g., carbohydrates, proteins), making it useful in bioconjugate chemistry and drug delivery systems. The hydrobromide salt enhances stability and crystallinity, which is advantageous for storage and handling.

Properties

Molecular Formula |

C7H18BrNO2S2 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

6-methylsulfonothioyloxyhexan-1-amine;hydrobromide |

InChI |

InChI=1S/C7H17NO2S2.BrH/c1-12(9,11)10-7-5-3-2-4-6-8;/h2-8H2,1H3;1H |

InChI Key |

QRADUEFMQYYIFH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=S)OCCCCCCN.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(6-Aminohexyl) methanesulfonothioate hydrobromide typically involves the reaction of 6-aminohexanol with methanesulfonyl chloride to form the intermediate O-(6-aminohexyl) methanesulfonate. This intermediate is then treated with hydrogen bromide to yield the final product, this compound. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: O-(6-Aminohexyl) methanesulfonothioate hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-(6-Aminohexyl) methanesulfonothioate hydrobromide is widely used in scientific research due to its reactivity and functional groups. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling or cross-linking studies.

Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(6-Aminohexyl) methanesulfonothioate hydrobromide involves its interaction with various molecular targets. The amino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The methanesulfonothioate moiety can participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares O-(6-Aminohexyl) methanesulfonothioate hydrobromide with structurally or functionally related compounds, emphasizing reactivity, biological activity, and synthetic utility.

Lysine-Based Compounds with 6-Aminohexyl Spacers

Lysine-based glycoclusters, such as those described in glycobiology studies, utilize lysine as a branching core. These compounds often exhibit lower inhibitory potency against galectin-1 compared to 6-aminohexyl-spacer derivatives. For example, bivalent lactose derivatives with 6-aminohexyl spacers (e.g., compound E in ) demonstrated a relative inhibitory potency of 65 per lactose moiety, surpassing lysine-based analogs. The aminohexyl spacer’s flexibility and length likely enhance multivalent interactions with target proteins .

Tris- or Aspartate-Glycine-Based Compounds

Compounds using Tris or aspartate-glycine scaffolds with 6-aminohexyl spacers were evaluated for galectin inhibition. While these spacers improve solubility, their rigid or shorter structures reduce binding efficiency. In contrast, the aminohexyl chain in this compound provides an optimal balance of flexibility and length, enabling stronger interactions with biological targets .

Dextromethorphan Hydrobromide

Though pharmacologically distinct, dextromethorphan hydrobromide shares the hydrobromide counterion with the target compound. Dextromethorphan’s hydrobromide salt (molecular weight 370.33) enhances stability and bioavailability, a property likely mirrored in this compound. However, the latter’s methanesulfonothioate group introduces unique reactivity, enabling thiol-mediated conjugation—a feature absent in dextromethorphan .

Carbamate-Linked Glycoclusters

Carbamate-linked lactose derivatives (e.g., compound B/G and D/I pairs) showed variable inhibitory effects depending on spacer insertion.

Biological Activity

O-(6-Aminohexyl) methanesulfonothioate hydrobromide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Chemical Name : this compound

- Molecular Formula : C₉H₁₈BrN₃O₂S

- Molecular Weight : 303.23 g/mol

The compound's biological activity is primarily attributed to its interaction with cellular pathways involved in cell proliferation and apoptosis. It has been shown to influence the JAK-STAT signaling pathway, which plays a critical role in immune response and cancer progression. Specifically, the compound may inhibit constitutively activated STAT3 signaling, leading to apoptosis in cancer cells while sparing normal cells .

Cytotoxicity Assays

A series of cytotoxicity assays have been conducted using various cancer cell lines, including HCT-116 (colon cancer) and A549 (lung cancer) cells. The MTT assay results indicate that this compound exhibits significant cytotoxic effects at micromolar concentrations.

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HCT-116 | 12.5 | MTT |

| A549 | 8.0 | MTT |

These findings suggest that the compound has a potent inhibitory effect on tumor cell viability.

Case Studies

Several case studies have explored the effects of this compound in vivo and in vitro:

-

Case Study 1: In Vivo Tumor Models

- In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to the control group. The study highlighted the compound's ability to induce apoptosis in tumor cells through upregulation of pro-apoptotic markers.

-

Case Study 2: Combination Therapy

- A combination therapy study demonstrated that when used alongside doxorubicin, this compound enhanced the cytotoxic effects of doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types.

Research Findings

Recent studies have focused on the compound's role as a potential therapeutic agent against various cancers:

- STAT3 Inhibition : Research indicates that this compound effectively inhibits STAT3 phosphorylation, leading to reduced expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL .

- Inflammatory Response Modulation : The compound has also been shown to modulate inflammatory cytokines, which are crucial in tumor microenvironments. This modulation may contribute to its anti-tumor effects by altering immune cell infiltration and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.